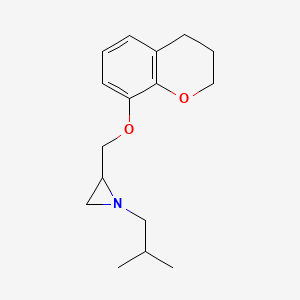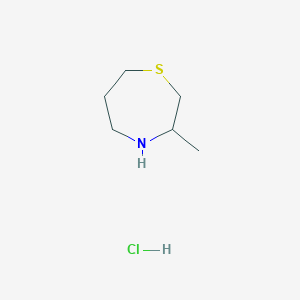
3-Methyl-1,4-thiazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,4-thiazepane hydrochloride is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a thiazepane ring in its structure. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit various physiological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Chemical Research
“3-Methyl-1,4-thiazepane hydrochloride” is a chemical compound of the thiazepane family. It is used in chemical research due to its unique structure and properties .
Synthesis of Thiophene Derivatives
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . “3-Methyl-1,4-thiazepane hydrochloride” could potentially be used in the synthesis of thiophene derivatives .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . Given its structural similarity to thiophene, “3-Methyl-1,4-thiazepane hydrochloride” could potentially find similar applications .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . “3-Methyl-1,4-thiazepane hydrochloride”, being a thiazepane derivative, could potentially be used in the development of new organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . “3-Methyl-1,4-thiazepane hydrochloride” could potentially be used in the development of new OFETs .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . “3-Methyl-1,4-thiazepane hydrochloride” could potentially be used in the development of new OLEDs .
Eigenschaften
IUPAC Name |
3-methyl-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWWGPWZJPLJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,4-thiazepane hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
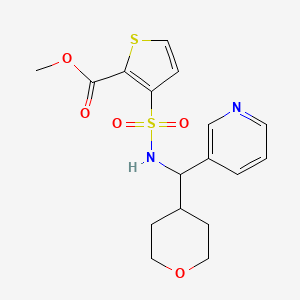
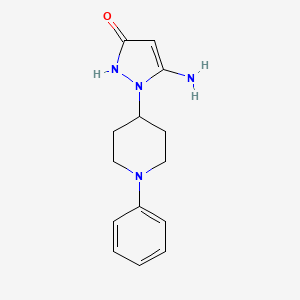
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)
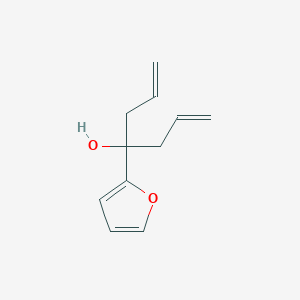

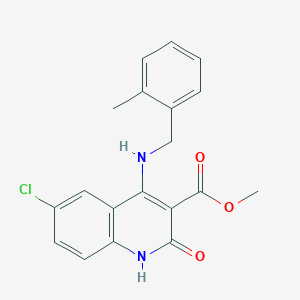

![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)
![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)
![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)
